molecular formula C10H20O3 B8752800 2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol

2,2-Dimethyl-3-(tetrahydro-pyran-2-yloxy)-propan-1-ol

Cat. No. B8752800
M. Wt: 188.26 g/mol
InChI Key: KBOSCLLZVHJNLV-UHFFFAOYSA-N
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Patent
US08513234B2

Procedure details

To solution of LiAlH4 (397 mL, 397 mmol) in THF (250 mL) cooled in an ice bath to 0° C. was added methyl 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanoate (82 g, 378 mmol) in THF (250 mL) via addition funnel keeping the internal temperature below 6° C. When addition was complete the reaction was allowed to warm to room temperature and stir overnight. The mixture was cooled in an ice bath and quenched with H2O (16 mL, 888 mmol), then after 5 minutes, 10 N NaOH (16 mL, 160 mmol), and after another 15 minutes, H2O (48 mL, 2664 mmol). The mixture was allowed to stir for 30 minutes, then filtered with a THF rinse. The filtrate was concentrated and azeotropically dried with toluene. Further drying under vacuum gave 2,2-dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol as a colorless liquid: 1H NMR (400 MHz, CDCl3) δ 4.58 (m, 1H), 3.85 (m, 1H), 3.6 (d, 1H), 3.5 (m, 2H), 3.4 (m, 1H), 3.2 (d, 1H), 2.8 (t, 1H), 1.8 (m, 2H), 1.6 (m, 4H), 0.85 (s, 6H).
Quantity
397 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
reactant
Reaction Step Four
Name
Quantity
48 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]([CH3:21])([CH2:13][O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][O:16]1)[C:9](OC)=[O:10].O.[OH-].[Na+]>C1COCC1>[CH3:7][C:8]([CH3:21])([CH2:13][O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][O:16]1)[CH2:9][OH:10] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
397 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
CC(C(=O)OC)(COC1OCCCC1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
48 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel
CUSTOM
Type
CUSTOM
Details
the internal temperature below 6° C
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
WAIT
Type
WAIT
Details
after 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered with a THF
WASH
Type
WASH
Details
rinse
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with toluene
CUSTOM
Type
CUSTOM
Details
Further drying under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CO)(COC1OCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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